molecular formula C12H7ClO5 B11854749 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate CAS No. 113461-65-7

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate

Cat. No.: B11854749
CAS No.: 113461-65-7
M. Wt: 266.63 g/mol
InChI Key: OZJXUDZYODYMFV-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate is a chemical compound with a complex structure that includes a chlorinated naphthalene ring

Preparation Methods

The synthesis of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves multiple steps. One common method starts with the chlorination of a naphthalene derivative, followed by hydroxylation and acetylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113461-65-7

Molecular Formula

C12H7ClO5

Molecular Weight

266.63 g/mol

IUPAC Name

(6-chloro-4-hydroxy-5,8-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H7ClO5/c1-5(14)18-6-2-7-9(15)4-8(13)12(17)11(7)10(16)3-6/h2-4,16H,1H3

InChI Key

OZJXUDZYODYMFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl

Origin of Product

United States

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